3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one
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Overview
Description
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound features a unique structure combining thiadiazole, thiophene, and thiazolidinone moieties, which contribute to its wide range of applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification using column chromatography. The compound can be characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
DNA Replication: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, such as topoisomerases and kinases.
Apoptosis Induction: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-mercapto-1,3,4-thiadiazole share similar structural features and biological activities.
Thiazolidinone Derivatives: Compounds such as 2-thioxo-1,3-thiazolidin-4-one and 2-imino-1,3-thiazolidin-4-one also exhibit comparable properties.
Properties
CAS No. |
91260-07-0 |
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Molecular Formula |
C9H7N3OS3 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
3-(1,3,4-thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7N3OS3/c13-7-4-15-8(6-1-2-14-3-6)12(7)9-11-10-5-16-9/h1-3,5,8H,4H2 |
InChI Key |
PCPXPSJLFMWURC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CSC=C2)C3=NN=CS3 |
Origin of Product |
United States |
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